molecular formula C15H16N2OS B8613609 N-(4-Anilinophenyl)-3-sulfanylpropanamide CAS No. 60766-24-7

N-(4-Anilinophenyl)-3-sulfanylpropanamide

Cat. No. B8613609
Key on ui cas rn: 60766-24-7
M. Wt: 272.4 g/mol
InChI Key: OCKGJZGQBLKCRL-UHFFFAOYSA-N
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Patent
US03975414

Procedure details

To a suspension of 20.4 grams of N-4(anilinophenyl)acrylamide in 200 milliliters of ethanol was added 23.3 grams of N-(4-anilinophenyl)-3-mercaptopropionamide. A solution of one gram of potassium hydroxide in 10 milliliters of ethanol was added at 17.5°C. Within a few minutes the temperature began to rise, reaching a maximum of 28°C. Simultaneous with the increase in temperature, product began to precipitate. The reaction mixture was stirred for 2 hours. The solid product was filtered off and allowed to dry. There was obtained 41 grams (94 percent of theory) of product which melted at 199°-203°C.
[Compound]
Name
N-4(anilinophenyl)acrylamide
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:19])[CH2:16][CH2:17][SH:18])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:20].[K+]>C(O)C>[NH:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:19])[CH2:16][CH2:17][S:18][CH2:17][CH2:16][C:15]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[CH:9][CH:10]=2)=[O:20])=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-4(anilinophenyl)acrylamide
Quantity
20.4 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCS)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within a few minutes the temperature began
CUSTOM
Type
CUSTOM
Details
a maximum of 28°C
TEMPERATURE
Type
TEMPERATURE
Details
Simultaneous with the increase in temperature, product
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
There was obtained 41 grams (94 percent of theory) of product which melted at 199°-203°C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCSCCC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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